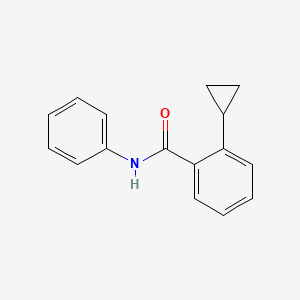
2-Cyclopropyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-N-phenylbenzamide is an organic compound with the molecular formula C16H15NO It is a derivative of benzamide, where the benzamide core is substituted with a cyclopropyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-phenylbenzamide can be achieved through several methods. One common approach involves the N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid via the Chan–Evans–Lam coupling reaction. This reaction typically uses a Cu@Phen@MGO catalyst under base-free conditions at room temperature . Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The use of efficient catalysts and optimized reaction conditions is crucial for scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and cyclopropyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-N-phenylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of N-phenylbenzamide have been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and inflammation . The compound may also act on other molecular targets, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for various derivatives.
N-Phenylbenzamide: A closely related compound with similar structural features and applications.
2-Chloro-5-Nitro-N-Phenylbenzamide: Known for its role as a PPAR antagonist.
Uniqueness
2-Cyclopropyl-N-phenylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
918867-73-9 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
2-cyclopropyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H15NO/c18-16(17-13-6-2-1-3-7-13)15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H,17,18) |
InChI-Schlüssel |
VIJDVMYXFUJOCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


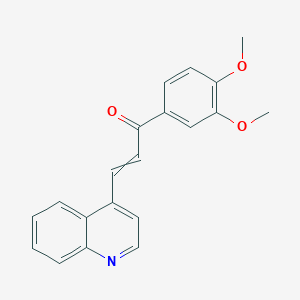
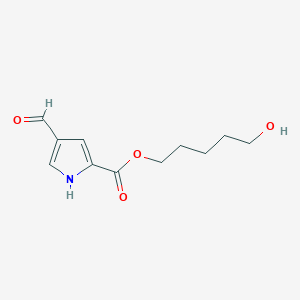
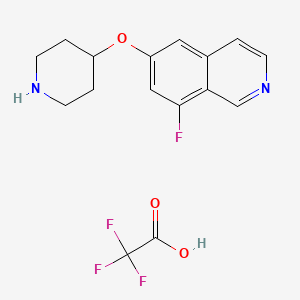
![4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620760.png)
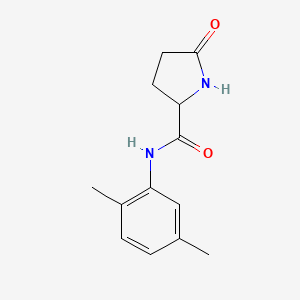
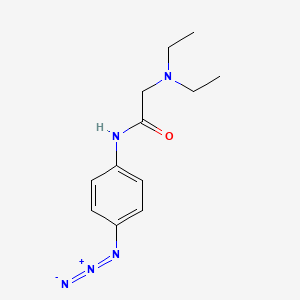
![2,7-Diazaspiro[3.5]nonane, 2-propyl-](/img/structure/B12620771.png)
![(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol](/img/structure/B12620774.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12620782.png)
![(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane](/img/structure/B12620789.png)
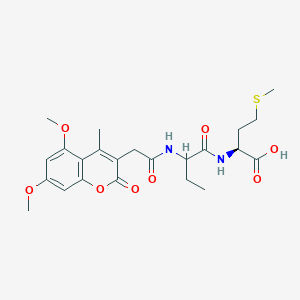

![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)

